molecular formula C11H11N3O2 B11767208 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL

2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL

Cat. No.: B11767208
M. Wt: 217.22 g/mol
InChI Key: MJKOWDAVQNQHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic motif that holds a position of immense significance in the landscape of contemporary chemical and biological sciences. nih.gov As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of nucleic acids, DNA and RNA, thereby playing a crucial role in genetic coding and cellular function. uomanara.edu.iq This inherent biological relevance has made pyrimidine and its derivatives a highly attractive area of research. nih.gov

In medicinal chemistry, pyrimidine derivatives are recognized for their broad spectrum of pharmacological activities. ias.ac.in The versatile structure of the pyrimidine ring allows for substitutions at various positions, enabling the synthesis of a vast library of compounds with diverse biological functions. nih.gov These functions include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities. bldpharm.comvjs.ac.vn The ability to strategically modify the pyrimidine core allows chemists to fine-tune physicochemical properties and enhance interactions with biological targets, leading to the development of numerous clinically approved drugs. nih.govuomanara.edu.iq

The Pyrimidinol Subclass: Research Trajectories and Academic Relevance

Within the broad class of pyrimidines, the pyrimidinol (or hydroxypyrimidine) subclass has garnered specific academic interest. These compounds are characterized by the presence of one or more hydroxyl groups attached to the pyrimidine ring. A key feature of pyrimidinols is their existence in tautomeric forms, most commonly the keto-enol tautomerism, where they can exist as either a hydroxypyrimidine (enol form) or a pyrimidinone (keto form). This equilibrium is a critical determinant of their chemical reactivity and biological interactions.

Research into pyrimidinols has often focused on their utility as building blocks in organic synthesis and their potential as pharmacologically active agents. youtube.com The 2-hydroxypyrimidine, 2-mercaptopyrimidine, and 2-aminopyrimidine (B69317) derivatives are noted for exhibiting significant biological activities, which can be modulated by the nature of substituents on the pyrimidine nucleus. youtube.com Academic research trajectories have explored these scaffolds for developing novel therapeutics, particularly in oncology and infectious diseases.

Specific Focus: The Compound 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL within the Pyrimidinol Scaffold

This article focuses on a specific member of the pyrimidinol subclass: this compound. This compound integrates three key structural features onto the pyrimidine core: a 2-amino group, a 4-hydroxyl group (participating in keto-enol tautomerism), and a 6-(2-methoxyphenyl) group. The presence of the amino and hydroxyl groups provides sites for hydrogen bonding, which is crucial for molecular recognition in biological systems. The substituted aryl group at the 6-position significantly influences the molecule's steric and electronic properties, which can affect its binding affinity to target proteins.

While extensive research on this exact molecule is not widely published, its structural components are characteristic of scaffolds known to possess significant bioactivity. Research on closely related 2-amino-6-arylpyrimidine derivatives has revealed potent anticancer and antimicrobial properties, highlighting the potential of this structural motif in drug discovery programs. nih.govnih.gov This compound therefore represents an exemplary scaffold for investigation within the broader, academically relevant field of pyrimidinol chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-6H,1H3,(H3,12,13,14,15)

InChI Key

MJKOWDAVQNQHII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 6 2 Methoxyphenyl Pyrimidin 4 Ol and Analogous Pyrimidinols

Conventional Synthetic Approaches to Pyrimidine-4-ol Scaffolds

Conventional methods for synthesizing pyrimidine-4-ol scaffolds are well-established and primarily rely on cyclocondensation reactions and subsequent derivatization. These approaches offer versatile pathways to a wide range of substituted pyrimidinols.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the formation of the pyrimidine (B1678525) ring. These methods typically involve the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine (B92328) or other amidines.

A prevalent method for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with guanidinium (B1211019) carbonate or guanidine hydrochloride. nih.govnih.gov This reaction is a reliable way to construct the 2-amino-4,6-diarylpyrimidine core. The synthesis is typically carried out by refluxing a mixture of the appropriately substituted chalcone (B49325) and a guanidinium salt in a solvent such as dimethylformamide (DMF) or ethanol (B145695). nih.govnih.gov The use of a base, like potassium hydroxide, is often employed when guanidine hydrochloride is used to liberate the free guanidine for the reaction. nih.gov

The general reaction involves the Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The reaction conditions, such as solvent and temperature, can influence the reaction time and yield. For instance, refluxing in DMF for several hours is a common procedure. nih.gov

Table 1: Examples of 2-Aminopyrimidine Synthesis from Chalcones This table is interactive and can be sorted by clicking on the column headers.

Starting Chalcone Guanidine Salt Solvent Reaction Time (hours) Yield (%) Reference
Substituted Chalcone Guanidinium Carbonate DMF 3 Not Specified nih.gov

The Pinner synthesis is a classical and highly versatile method for the construction of the pyrimidine ring, which involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, with an amidine, including guanidine. This reaction directly leads to the formation of substituted pyrimidin-4-ol scaffolds. The reaction is typically catalyzed by an acid or a base.

This approach is widely used due to the ready availability of a diverse range of 1,3-dicarbonyl compounds and amidines, allowing for the synthesis of a wide array of substituted pyrimidinols. For example, the condensation of ethyl acetoacetate (B1235776) with guanidine yields 2-amino-6-methylpyrimidin-4-ol. The reaction mechanism involves the initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration. The use of ultrasound irradiation has been shown to promote this cyclocondensation, often leading to higher yields and shorter reaction times.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. The Biginelli reaction, first reported in 1893, is a well-known three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). dntb.gov.uaresearchgate.net While this reaction typically produces dihydropyrimidines, these can be subsequently oxidized to form the corresponding pyrimidine derivatives. Guanidine can be used in place of urea to directly synthesize 2-aminodihydropyrimidines. oup.com

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions, often initiated by an acid-catalyzed condensation of the aldehyde and urea. dntb.gov.ua Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. dntb.gov.ua More recent developments have expanded the scope of this reaction, including four-component variations that allow for the introduction of additional substituents. oup.com

Derivatization Strategies for Substituted Pyrimidinols

Once the pyrimidinol scaffold is synthesized, it can be further modified to introduce a variety of functional groups. These derivatization strategies enhance the structural diversity of the pyrimidine library. A common strategy involves the conversion of the hydroxyl group at the 4-position into a more reactive leaving group, such as a chlorine atom. This is typically achieved by treating the pyrimidin-4-ol with a chlorinating agent like phosphoryl trichloride (B1173362) (POCl₃).

The resulting 4-chloropyrimidine (B154816) is a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, can then be introduced at the 4-position. For instance, reacting a 4-chloropyrimidine with various amines allows for the synthesis of a library of 4-aminopyrimidine (B60600) derivatives.

Alternatively, the hydroxyl group of the pyrimidin-4-ol can be directly derivatized. For example, O-substituted derivatives such as ethers and esters can be prepared by reacting the sodium salt of the pyrimidinol with alkyl or acyl halides. nih.gov This approach allows for the introduction of various side chains at the 4-position of the pyrimidine ring. The amino group at the 2-position also provides a handle for further functionalization, such as acylation or alkylation, to generate a wider range of derivatives.

Green Chemistry and Sustainable Synthesis of Pyrimidinol Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of pyrimidinol derivatives, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. oup.comnih.gov The heating in microwave-assisted synthesis is due to dipolar polarization and ionic conduction mechanisms. nih.gov This technique has been successfully applied to various steps in pyrimidine synthesis, including the condensation of guanidines with β-dicarbonyl compounds, often under solvent-free conditions. oup.comoup.com

Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic irradiation to promote chemical reactions. nih.govresearchgate.net The underlying mechanism involves acoustic cavitation, which can enhance mass transfer and accelerate reaction rates. beilstein-archives.org Ultrasound has been effectively used in the cyclocondensation reactions to form the pyrimidine core, sometimes in aqueous media, which is considered a green solvent. nih.govorganic-chemistry.org Studies have shown that ultrasound can lead to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net

Solvent-free synthesis, or solid-phase synthesis, is another key principle of green chemistry that has been applied to the production of pyrimidines. nih.govmdpi.com By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify the work-up and purification processes. mdpi.comnih.gov These reactions can be promoted by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. mdpi.com

The use of water as a solvent is also a significant green approach in pyrimidine synthesis. Water is an abundant, non-toxic, and non-flammable solvent, making it an environmentally benign alternative to organic solvents. Some multicomponent reactions for pyrimidine synthesis have been successfully carried out in water. blucher.com.br

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrimidines This table is interactive and can be sorted by clicking on the column headers.

Method Energy Source Solvent Typical Reaction Time Key Advantages Reference(s)
Conventional Heating Thermal Organic Solvents (e.g., DMF, Ethanol) Hours to Days Well-established, versatile nih.gov
Microwave-Assisted Microwave Irradiation Often solvent-free or green solvents Minutes Rapid, high yields, clean reactions oup.comnih.gov
Ultrasound-Assisted Ultrasonic Waves Aqueous or organic solvents Minutes to Hours Shorter reaction times, improved yields nih.govorganic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. researchgate.netblucher.com.br In the context of synthesizing 2-aminopyrimidin-4-ols, microwave-assisted methods offer a substantial improvement over conventional heating by reducing reaction times from hours to mere minutes and often improving yields. units.itresearchgate.net This technique has been successfully applied to Biginelli-type reactions involving guanidine, various aldehydes, and β-dicarbonyl compounds to produce a range of functionalized 2-aminodihydropyrimidines. units.it

A typical procedure involves reacting the appropriate β-ketoester and guanidine hydrochloride in a solvent like ethanol at elevated temperatures (e.g., 120-140°C) within a sealed microwave reactor. units.itnih.gov The use of a catalyst, such as calcium chloride, under solvent-free conditions has also been reported to be effective. researchgate.net This approach is noted for its simple work-up, good yields, and broader scope compared to classical heating methods. units.it

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aminopyrimidines

Method Typical Reaction Time Typical Yield Solvents Conditions
Microwave-Assisted 15–30 minutes nih.gov Good to Excellent researchgate.net Ethanol, or Solvent-Free units.itresearchgate.net 120–140 °C, Sealed Vessel nih.gov

| Conventional Heating | Several hours | Moderate to Good | DMF, Ethanol brieflands.com | Reflux Temperature |

Ultrasound-Induced Synthesis

Ultrasound irradiation, or sonochemistry, provides another green chemistry approach to synthesizing pyrimidinol derivatives. The application of ultrasonic waves in the reaction medium creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized high temperatures and pressures, enhancing reaction rates and yields. organic-chemistry.org This method has been effectively used for the cyclocondensation of β-keto esters with amidines in water, yielding highly substituted 4-pyrimidinols in just 5-15 minutes with good to excellent yields (up to 97%). organic-chemistry.org

The key advantages of ultrasound-promoted synthesis include significantly reduced reaction times, improved product purity, and a lower environmental impact, particularly when water is used as the solvent. organic-chemistry.orgnih.gov The combination of ultrasound for initial solvation followed by microwave irradiation for the heterocyclization step has also been explored as a novel approach to overcome solubility issues and further shorten reaction times. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. For pyrimidine synthesis, this has been achieved through mechanochemistry (ball milling) and fusion methods under neat conditions. acs.orgrsc.orgscispace.com Mechanochemical synthesis involves grinding the solid reactants together, sometimes with a catalytic amount of a solid catalyst, in a ball mill. acs.orgacs.org This solvent-less technique is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. rsc.org

One-pot, catalyst-free, and solvent-free synthesis of pyrimidine derivatives has been achieved by reacting components like 1,3-diketones, 6-aminouracil, and aromatic aldehydes in a ball mill. rsc.org Similarly, heating a finely ground mixture of reactants, such as 2-amino-4,6-dichloropyrimidine (B145751) and a substituted amine with triethylamine, at 80–90 °C provides a straightforward, solvent-free route to 2-aminopyrimidine derivatives in high yields. mdpi.com These methods are praised for their simplicity, cost-effectiveness, and mild reaction conditions. rsc.orgresearchgate.net

Catalysis in Environmentally Benign Media

The use of catalysts that are both efficient and environmentally friendly is crucial for sustainable chemical production. This includes the development of biocatalysts, photocatalysts, and recyclable solid acid catalysts that can function in green solvents like water. mdpi.com

While specific examples of biocatalytic or photocatalytic synthesis for 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL are not extensively documented, the principles are being applied to heterocyclic synthesis more broadly. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. Photocatalysis, on the other hand, uses light to generate reactive species that can drive chemical reactions. The application of graphene oxide-based photocatalysts, for example, has been noted for its potential in preparing nanocomposites for various catalytic applications. researchgate.net These areas represent a frontier in the green synthesis of complex molecules like pyrimidinols.

Solid acid catalysts are a cornerstone of green chemistry as they are easily separated from the reaction mixture and can be reused multiple times. Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, functionalized with sulfonic acid groups (-SO3H), have proven to be highly effective and recyclable catalysts for various organic reactions. researchgate.netskku.edu These materials possess a large surface area and well-defined pore structures, which enhance their catalytic activity. skku.edunih.gov

The synthesis of these catalysts involves grafting or co-condensation of a sulfur-containing precursor (like 3-mercaptopropyltrimethoxysilane) onto the silica framework, followed by oxidation to form the sulfonic acid groups. researchgate.netmdpi.com These solid acids have been successfully used in condensation reactions, demonstrating higher activity and stability compared to conventional catalysts. researchgate.net Their ability to be easily recovered and reused for several cycles without a significant loss in activity makes them a highly sustainable option for the synthesis of pyrimidinols and other heterocyclic compounds. researchgate.net

Advanced Synthetic Protocols and Mechanistic Insights

Modern synthetic strategies increasingly rely on multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov This approach is highly atom-economical and efficient for creating molecular diversity. acs.org The synthesis of pyrimidines from amidines and multiple alcohol components, catalyzed by iridium pincer complexes, exemplifies a sustainable MCR that generates water and hydrogen as the only byproducts. nih.govbohrium.com This protocol allows for the regioselective synthesis of highly substituted pyrimidines. nih.gov

Mechanistically, the formation of the 2-aminopyrimidin-4-ol ring from a β-ketoester and guanidine follows a well-established cyclocondensation pathway. The reaction initiates with the nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second amino group onto the remaining carbonyl, and a subsequent dehydration step to form the aromatic pyrimidine ring. Understanding these mechanistic details allows for the rational design of catalysts and reaction conditions to optimize the synthesis of specific target molecules like this compound. nih.gov

One-Pot Reaction Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents a highly efficient and atom-economical approach to complex molecules like substituted pyrimidinols. These strategies minimize the need for intermediate purification, reduce solvent waste, and can significantly shorten reaction times. A prominent one-pot method is the three-component reaction, which brings together three different starting materials to rapidly assemble the pyrimidine core.

A classic and versatile three-component strategy for synthesizing 2-aminopyrimidine derivatives involves the condensation of an α-cyanoketone, an aldehyde, and a guanidine derivative. nih.gov This Biginelli-inspired reaction proceeds through a sequence of condensation, nucleophilic addition, and cyclization, ultimately leading to a stable aromatic pyrimidine after spontaneous aromatization. nih.gov By selecting the appropriate starting materials—for instance, a ketone bearing the 2-methoxyphenyl group, another carbonyl compound, and guanidine—this method can be adapted to produce a wide array of 2-amino-4,6-disubstituted pyrimidines. nih.gov Similarly, other one-pot procedures utilize β-dicarbonyl compounds, which react with reagents like cyanogen (B1215507) in the presence of a metal catalyst (e.g., Ni(acac)₂ or Cu(acac)₂) to yield highly functionalized pyrimidines. rsc.org The use of catalysts like p-toluenesulfonic acid (PTSA) has also proven effective in promoting the condensation of salicylaldehydes, malononitrile, and amines to create fused pyrimidine systems in high yields. mdpi.com

Reaction Type Key Reactants Catalyst/Conditions Key Features
Three-Componentα-Cyanoketone, Aldehyde, GuanidineBase or Acid CatalysisConvergent; builds complexity rapidly; good to excellent yields. nih.gov
Metal-Catalyzed One-Potβ-Dicarbonyl Compound, CyanogenNi(acac)₂ or Cu(acac)₂Forms highly functionalized pyrimidines under ambient conditions. rsc.org
Three-ComponentKetone, NH₄OAc, DMFDMANH₄IMetal- and solvent-free conditions with broad substrate scope. organic-chemistry.org
Acid-Catalyzed CondensationSalicylaldehyde, Malononitrile, Aminep-Toluene Sulphonic Acid (PTSA)Environmentally benign; high yields and short reaction times. mdpi.com

Tandem Cyclocondensation Reactions

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single synthetic operation without the need to isolate intermediates. This approach is highly valued for its efficiency and elegance in constructing complex heterocyclic frameworks. The synthesis of pyrimidinols often employs tandem sequences that begin with an initial bond formation, which then triggers a subsequent cyclization and condensation.

One such strategy is the tandem Michael addition-cyclocondensation reaction. mdpi.com In this process, a nucleophile (such as a substituted thiourea (B124793) or guanidine) first adds to an activated alkyne (like an acetylenecarboxylate) via a Michael addition. The resulting intermediate then undergoes an intramolecular cyclocondensation to form the pyrimidinone ring. This method has been successfully implemented using microwave assistance to accelerate the reaction. mdpi.com Another powerful tandem approach involves a [3+3] annulation followed by an oxidation step. For example, readily available amidines can react with α,β-unsaturated ketones in a [3+3] cycloaddition to form a dihydropyrimidine (B8664642) intermediate. This intermediate is subsequently oxidized to the aromatic pyrimidine, a step that can be achieved using visible-light-enabled photo-oxidation, avoiding the need for transition-metal catalysts. rsc.org These tandem processes provide a streamlined path to the pyrimidine core from simple, acyclic precursors. rsc.orgresearchgate.net

Tandem Strategy Initial Reaction Subsequent Reaction(s) Key Advantages
Michael Addition-CyclocondensationMichael addition of guanidine to an activated alkyneIntramolecular cyclization and condensationEfficient formation of functionalized pyrimidinones. mdpi.com
[3+3] Annulation-OxidationCycloaddition of an amidine and an α,β-unsaturated ketoneDehydrogenation/Aromatization (e.g., via photo-oxidation)Metal-free approach with mild and green conditions. rsc.org
Copper-Catalyzed Tandem ReactionReaction of trichloroacetonitrile, guanidine, and terminal alkynes[4+2] CycloadditionGenerates sulfonamide pyrimidine derivatives in high yields. mdpi.com

Control of Regioselectivity in Pyrimidinol Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrimidinols, such as this compound. When one of the precursors, typically a 1,3-dicarbonyl compound or its equivalent, is unsymmetrical, the cyclocondensation reaction with a nucleophile like guanidine can potentially yield two different constitutional isomers. The ability to control which isomer is formed is essential for an efficient and predictable synthesis.

The classic Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine, is a cornerstone of pyrimidine synthesis. mdpi.com If an unsymmetrical β-keto ester is used, the reaction can produce two regioisomers. The outcome is often dictated by the differential reactivity of the two carbonyl groups (ketone vs. ester). Generally, the more electrophilic ketone carbonyl is preferentially attacked by one of the amino groups of guanidine, followed by cyclization involving the second amino group and the ester carbonyl. Reaction conditions, such as pH and temperature, can be fine-tuned to favor one reaction pathway over the other, thereby enhancing the yield of the desired regioisomer. For instance, specific catalysts or reaction conditions can be employed to direct the initial nucleophilic attack. Iron(II)-complexes have been used to achieve regioselective reactions between ketones or esters and amidines. organic-chemistry.org The inherent electronic and steric properties of the substituents on the dicarbonyl precursor play a crucial role in directing the cyclization and determining the final substitution pattern on the pyrimidine ring. nih.gov

Factor Influence on Regioselectivity Example
Differential Reactivity of Carbonyls The more electrophilic carbonyl group (typically the ketone in a β-keto ester) is the preferred site for initial nucleophilic attack by guanidine.In the reaction of ethyl 2-methoxybenzoylacetate with guanidine, the ketone carbonyl is more reactive than the ester carbonyl, directing the formation of the 6-(2-methoxyphenyl) substituent.
Reaction Conditions pH, solvent, and temperature can influence the reaction kinetics and the position of equilibrium, favoring the formation of one isomer over another.Modifying the basicity of the reaction medium can alter which nitrogen atom of the guanidine initiates the attack, potentially influencing the regiochemical outcome.
Catalysis Specific catalysts can selectively activate one of the carbonyl groups or coordinate to the reactants to steer the reaction towards a single product.Use of an iron(II)-complex can promote a regioselective reaction between a ketone and an amidine. organic-chemistry.org
Steric Hindrance Bulky substituents near one of the carbonyl groups can hinder nucleophilic attack at that position, favoring reaction at the less sterically encumbered site.A bulky substituent adjacent to the ester group in a β-keto ester would further favor initial attack at the ketone.

Spectroscopic and Structural Elucidation of 2 Amino 6 2 Methoxyphenyl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a comprehensive picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL is expected to exhibit distinct signals corresponding to the various protons in the molecule. Based on data from structurally similar 2-aminopyrimidine (B69317) derivatives, the following proton chemical shifts can be anticipated. ijapbc.comsemanticscholar.org

A characteristic singlet for the two protons of the primary amino group (-NH₂) is typically observed in the range of δ 5.0-5.3 ppm. ijapbc.comsemanticscholar.org The proton at the 5-position of the pyrimidine (B1678525) ring (H-5) is expected to appear as a singlet, with reported values for analogous compounds appearing around δ 7.3 ppm. ijapbc.com The aromatic protons of the 2-methoxyphenyl substituent will resonate in the region of δ 6.5-8.2 ppm, showing characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. semanticscholar.org The three protons of the methoxy (B1213986) group (-OCH₃) are expected to produce a sharp singlet, typically found at approximately δ 3.9-4.0 ppm. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-NH₂ 5.0 - 5.3 Singlet
Pyrimidine H-5 ~ 7.3 Singlet
Aromatic (methoxyphenyl) 6.5 - 8.2 Multiplet

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For 2-amino-6-aryl-4-(furan-2yl)pyrimidines, characteristic chemical shifts have been reported that can be extrapolated to the target molecule. ijapbc.com The carbon atom of the pyrimidine ring attached to the amino group (C-2) is expected to resonate around δ 163.5 ppm. The C-4 and C-6 carbons of the pyrimidine ring are anticipated to have chemical shifts in the range of δ 156.5-166 ppm. ijapbc.com The C-5 carbon of the pyrimidine ring is typically observed at a higher field, around δ 101.9 ppm. ijapbc.com The ipso-carbon of the methoxyphenyl ring (the carbon directly attached to the pyrimidine ring) and the carbon bearing the methoxy group are expected to show signals in the aromatic region, with typical values for related structures being around δ 137.3 and 152.1 ppm, respectively. ijapbc.com The remaining aromatic carbons will also appear in the characteristic downfield region for sp² hybridized carbons. The carbon of the methoxy group will appear at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 (Pyrimidine) ~ 163.5
C-4 (Pyrimidine) 156.5 - 166
C-5 (Pyrimidine) ~ 101.9
C-6 (Pyrimidine) 156.5 - 166
Aromatic (methoxyphenyl) 110 - 160

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a crucial technique for identifying the various functional groups within a molecule based on their characteristic vibrational frequencies.

The pyrimidinol ring system exhibits several characteristic vibrational modes. The C=N stretching vibrations within the heterocyclic ring are typically observed in the region of 1650-1550 cm⁻¹. The C=C stretching vibrations of the ring also fall within this region. Ring breathing and other skeletal vibrations can be found at lower frequencies. The presence of the hydroxyl group in the pyrimidinol tautomer would give rise to a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹. However, in the solid state, this compound is more likely to exist in its keto tautomeric form, 2-amino-6-(2-methoxyphenyl)pyrimidin-4(3H)-one, which would show a characteristic C=O stretching vibration around 1650-1700 cm⁻¹.

The primary amino group (-NH₂) gives rise to characteristic N-H stretching vibrations. For 2-aminopyrimidine derivatives, these are typically observed as two bands in the range of 3456-3182 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. ijirset.com An N-H in-plane bending vibration is also expected around 1630 cm⁻¹. ijapbc.com The C-N stretching vibration of the amino group is generally found in the 1220-1240 cm⁻¹ region. ijapbc.com

The methoxyphenyl substituent will also exhibit characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-O-C stretching vibrations of the methoxy group typically produce strong bands in the region of 1250-1000 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will be observed in the fingerprint region (below 1000 cm⁻¹), and their exact positions can provide information about the substitution pattern.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂) N-H Stretching (asymmetric & symmetric) 3456 - 3182
Amino (-NH₂) N-H Bending (in-plane) ~ 1630
Pyrimidinone C=O Stretching 1650 - 1700
Pyrimidine Ring C=N and C=C Stretching 1650 - 1550
Amino (-NH₂) C-N Stretching 1220 - 1240
Methoxyphenyl Aromatic C-H Stretching > 3000

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of such molecules. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the keto-oxygen (in the tautomeric form) can act as hydrogen bond acceptors. These interactions often lead to the formation of dimers or more extended supramolecular architectures, such as chains or sheets. The presence of the methoxyphenyl group can also influence the crystal packing through π-π stacking interactions between the aromatic rings of adjacent molecules. The dihedral angle between the pyrimidine ring and the phenyl ring of the methoxyphenyl substituent is another important structural parameter that would be determined by a single crystal X-ray diffraction study.

Elucidation of Molecular Conformation and Bond Parameters

A definitive analysis of the molecular conformation and bond parameters would require data from single-crystal X-ray diffraction studies. Such an analysis would reveal the precise three-dimensional arrangement of the atoms, including the planarity of the pyrimidine ring and the dihedral angle between the pyrimidine and the 2-methoxyphenyl rings. Key bond lengths (e.g., C-N, C-O, C-C) and bond angles within the molecule would be tabulated to provide a detailed geometric description. For related pyrimidine structures, studies have revealed variations in ring planarity and the relative orientations of substituents. erciyes.edu.trnih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of the crystal structure would also elucidate the supramolecular architecture, detailing how individual molecules pack together in the solid state. This analysis would focus on identifying intermolecular interactions, particularly hydrogen bonds involving the amino group and the hydroxyl group of the pyrimidine ring. Common hydrogen bond motifs in similar structures include the formation of dimers through N—H···N or N—H···O interactions, often characterized by graph-set notation such as R²₂(8). nih.govnih.gov

Theoretical Studies on Reaction Mechanisms

The synthesis of 2-amino-6-arylpyrimidin-4-ol derivatives typically involves a multicomponent reaction, often a variation of the Biginelli reaction. A common pathway is the condensation of a β-ketoester with an aldehyde and a guanidine (B92328) derivative. For this compound, a plausible route involves the reaction between ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and guanidine.

Computational chemistry, particularly using Density Functional Theory (DFT), can elucidate the step-by-step mechanism of such syntheses. These studies can map the potential energy surface of the reaction, identifying transition states and intermediates. The reaction is generally understood to proceed through initial condensation and cyclization steps. mdpi.comnih.gov For instance, a common synthetic route for related 2-amino-4,6-diarylpyrimidines involves the condensation of chalcones (formed from an aldehyde and an acetophenone) with guanidine hydrochloride under microwave irradiation. rsc.org Theoretical studies can model these steps, calculating the activation energies for each transition state to predict the most favorable reaction pathway and explain the observed product distribution.

Many synthetic routes for pyrimidine derivatives can be catalyzed by acids, bases, or metal catalysts. mdpi.com While many reported syntheses for this scaffold proceed under thermal conditions or with stoichiometric reagents, computational studies can be employed to investigate potential catalytic cycles where applicable. If a catalyst is used, theoretical calculations can model its interaction with the reactants, the stabilization of transition states, and the regeneration of the catalyst at the end of the reaction. For the typical guanidine-based cyclocondensation reactions used to form the 2-aminopyrimidine core, a specific catalytic cycle is not always a central feature, as the reaction often proceeds via a sequence of condensation and addition-elimination steps promoted by the basicity of guanidine itself or an added base. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (based on in vitro data)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like 2-aminopyrimidine derivatives, QSAR models are invaluable for predicting the activity of new analogues and guiding drug design. nih.govmui.ac.ir

To build a QSAR model, various molecular descriptors are calculated for a set of molecules with known biological activity (e.g., IC50 values from in vitro assays). These descriptors quantify different aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to create the correlation model. researchgate.net

For pyrimidine derivatives, key descriptors often include:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Topological Descriptors: Indices like the Wiener index or connectivity indices, which describe the branching and shape of the molecule. researchgate.net

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), and polar surface area (PSA) are critical for predicting absorption and distribution properties. mui.ac.iracs.org

A successful QSAR model can demonstrate, for example, that increasing lipophilicity at the 6-position aryl ring while maintaining hydrogen-bonding capability at the 2-amino group enhances the inhibitory activity against a specific target.

Table 2: Common Molecular Descriptors in QSAR Models for Pyrimidine Derivatives This table lists descriptors frequently found to be significant in QSAR studies of pyrimidine-based inhibitors and their general interpretation.

Descriptor ClassDescriptor ExampleGeneral Interpretation in Activity CorrelationReference
PhysicochemicalXlogPMeasures lipophilicity; often correlates with membrane permeability and hydrophobic interactions in the binding site. researchgate.net
ElectronicDipole MomentRelates to the overall polarity of the molecule, influencing solubility and polar interactions. researchgate.net
TopologicalWiener Index (W)Describes molecular branching and compactness, which can affect steric fit within a binding pocket. researchgate.net
StericMolar Refractivity (MR)Represents the volume and polarizability of the molecule, correlating with steric hindrance and dispersion forces. mui.ac.ir
3D-DescriptorsVsurf_DW12Hydrophilic-hydrophobic balance descriptor; can be crucial for protein-ligand recognition. acs.org

The insights gained from QSAR models, often combined with the structural information from molecular docking, provide clear principles for designing optimized analogues. mdpi.com For this compound, a QSAR model might suggest that the potency could be improved by modifying the substituents on the 2-methoxyphenyl ring. nih.gov

For example, if the QSAR model indicates a negative correlation between activity and a steric descriptor for the ortho position of the phenyl ring, it would suggest that smaller substituents than the methoxy group might be beneficial. Conversely, if 3D-QSAR contour maps show a favorable electrostatic region near the para position of the phenyl ring, adding an electron-withdrawing group at that position could lead to a more potent compound. nih.gov This rational, computation-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Academic Research and Potential Applications

Biological and Pharmacological Investigations

While direct biological studies on 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL are not extensively reported, a significant body of research on structurally analogous compounds provides strong evidence for its potential pharmacological relevance.

Numerous studies have demonstrated the cytotoxic and anticancer activities of 2-amino-6-arylpyrimidine derivatives. For instance, a series of 2-amino-4-aryl-6-pyridopyrimidines showed high anti-proliferative activity against various cancer cell lines, including Hep3B (liver), A549 (lung), and MCF7 (breast). nih.gov Similarly, other substituted 2-aminopyridine (B139424)/pyrimidine (B1678525) derivatives have shown potent cytotoxicity against prostate and cervical cancer cell lines. uomanara.edu.iqresearchgate.net A study on pyrimidin-2-ol derivatives reported that a very close analog, 6-(2-methoxyphenyl)-4-(nitrophenyl)pyrimidin-2-ol, possessed potent cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. youtube.com

In the field of infectious diseases, derivatives of the 2-amino-6-arylpyrimidine scaffold have been investigated for their ability to inhibit bacterial biofilm formation, showing activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The anticancer effects of many pyrimidine derivatives are attributed to their ability to act as kinase inhibitors. The pyrimidine core can mimic the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding site of various kinases, which are often overactive in cancer cells. For example, some aminopyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are important targets in cancer therapy. uomanara.edu.iqsemanticscholar.org Molecular docking studies have shown that the amino group and ring nitrogens often form crucial hydrogen bonds within the kinase active site, while the aryl substituent at the 6-position explores hydrophobic pockets, contributing to binding affinity and selectivity. uomanara.edu.iq

Role as a Scaffold in Medicinal Chemistry

The 2-amino-6-arylpyrimidin-4-ol structure is an excellent scaffold for medicinal chemistry due to the synthetic accessibility of its derivatives and the multiple points for structural modification. Structure-Activity Relationship (SAR) studies on related series have provided valuable insights:

The 6-Aryl Group : Modifications to the substituent on the phenyl ring at the 6-position have a profound impact on biological activity. The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents can drastically alter target affinity and selectivity. nih.govnih.gov

The 2-Amino Group : Alkylation or substitution of the 2-amino group can influence solubility and the hydrogen-bonding profile of the molecule, which can be tuned to improve pharmacokinetic properties or target engagement. nih.gov

The 4-Position : While the title compound has a 4-ol/one group, this position can be modified to other functionalities to explore different interactions with biological targets.

The combination of a privileged pyrimidine core, a hydrogen-bonding amino group, and a tunable aryl moiety makes scaffolds like this compound highly valuable in drug discovery. Its features are suitable for targeting ATP-binding sites, making it a candidate for development as a kinase inhibitor. Furthermore, its demonstrated potential in areas like antibacterial and anticancer research makes it a promising starting point for hit-to-lead optimization campaigns aimed at discovering novel therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies for 2 Amino 6 2 Methoxyphenyl Pyrimidin 4 Ol and Analogues

Correlating Structural Modifications with In Vitro Biological Potency

Systematic modifications of the 2-aminopyrimidine (B69317) scaffold have led to the discovery of compounds with potent and selective biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. rsc.orgmdpi.comnih.gov SAR studies have been instrumental in optimizing lead compounds by modifying various positions of the pyrimidine (B1678525) core.

For instance, in a series of 2-aminopyrimidines developed as histamine (B1213489) H4 receptor ligands, SAR studies were crucial for optimizing potency. A high-throughput screening hit was systematically modified at the core pyrimidine moiety and its substituents at positions 2, 4, 5, and 6. nih.gov The optimization revealed that replacing a tert-butyl group at the C6 position with aromatic and secondary amine moieties significantly enhanced activity. nih.gov This led to the discovery of 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which was potent in vitro and active in in vivo anti-inflammatory and pain models. nih.gov

In another study focusing on β-glucuronidase inhibitors, a series of 2-aminopyrimidine derivatives were synthesized and evaluated. nih.govmdpi.com Among twenty-seven synthesized compounds, one derivative (compound 24 in the study) exhibited an IC50 value of 2.8 ± 0.10 µM, demonstrating activity far superior to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.govmdpi.com This highlights the significant gains in potency that can be achieved through targeted structural modifications.

Furthermore, studies on pyrimidine-pyridine hybrids as potential anti-inflammatory agents showed that specific substitutions dramatically influenced inhibitory effects on the COX-2 enzyme. Three compounds in the series displayed superior inhibitory effects compared to the standard drug celecoxib (B62257), with IC50 values of 0.89, 0.62, and 0.25 µM, respectively (Celecoxib IC50 = 1.11 µM). rsc.org The position and nature of substituents on both the pyrimidine and pyridine (B92270) rings were key to this enhanced potency.

The following table summarizes the in vitro potency of selected 2-aminopyrimidine analogues from various studies, illustrating the impact of structural changes on biological activity.

Compound ClassModificationTarget/AssayPotency (IC50)
2-Aminopyrimidine CarbamatesVaried substitutions on phenyl rings and pyrimidine coreLck Kinase InhibitionPotent inhibition achieved, with compound 43 showing good in vitro and in vivo activity. nih.gov
Polysubstituted 2-AminopyrimidinesC5-unsubstituted analoguesPGE2 Production Inhibition0.003–0.033 µM (compared to Indomethacin at 0.005 µM). rsc.org
Pyrimidine-Pyridine HybridsVaried substitutionsCOX-2 Enzyme Inhibition0.25 µM (most potent derivative). rsc.org
2-Aminopyrimidine DerivativesVaried amine substitutionsβ-Glucuronidase Inhibition2.8 ± 0.10 µM (most potent derivative). mdpi.com
Histamine H4R LigandsReplacement of C6-tert-butyl with aromatic/amine moietiesHistamine H4 Receptor BindingLed to potent in vitro antagonists. nih.gov

Impact of Substituents on Activity (e.g., Methoxyphenyl Group, Amino Group, Hydroxyl Group)

The specific substituents on the 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-ol core—namely the 2-amino group, the 4-hydroxyl group, and the 6-(2-methoxyphenyl) group—are each critical determinants of its potential biological activity. humanjournals.com

Methoxyphenyl Group: The presence of a methoxy (B1213986) group on a phenyl ring substituent can significantly enhance biological activity. In a study of pyrrolo[2,3-d]pyrimidines, the introduction of a 4-methoxyphenyl (B3050149) group at position-7 was found to contribute to an enhancement in anti-inflammatory activity. rsc.org Similarly, SAR studies on pyrimidine derivatives targeting 5-lipoxygenase (5-LOX) revealed that having a methoxy group at the C3 position and a hydroxyl group at the C4 position of the phenyl ring enhanced activity. rsc.org The position of the methoxy group is also crucial. For the subject compound, the ortho-methoxy configuration on the phenyl ring at C6 likely influences the molecule's conformation and its interaction with biological targets through steric and electronic effects.

Amino Group: The 2-amino group is a common feature in many biologically active pyrimidines and is often a key pharmacophoric element. uobasrah.edu.iqmdpi.com It can act as a crucial hydrogen bond donor, facilitating strong interactions with target proteins. In the development of IKK-2 inhibitors, modifications to a piperidinylamino functionality attached to the pyrimidine core showed that specific substituents were necessary for high inhibitory activity. researchgate.net In another series of fungicidal pyrimidines, the introduction of a dimethylamino group at the 2-position resulted in good activity. researchgate.net This suggests that while the primary amino group is important, its substitution can be a viable strategy for modulating potency and selectivity.

Hydroxyl Group: The hydroxyl group at the C4 position (which exists in tautomeric equilibrium with the keto form, 4(3H)-pyrimidone) is another key functional group. It can act as both a hydrogen bond donor and acceptor, playing a pivotal role in target binding. However, its presence is not universally beneficial. An SAR analysis of polysubstituted 2-aminopyrimidines as inhibitors of nitric oxide (NO) and PGE2 production found that derivatives carrying a hydroxyl group at the C4 and C6 positions exhibited no inhibitory activity. rsc.org This indicates that for certain targets, the 4-hydroxyl group may be detrimental to activity, and its replacement or modification could be a key step in drug design.

Identification of Key Pharmacophoric Features for Desired In Vitro Activities

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. mdpi.com For 2-aminopyrimidine analogues, several key pharmacophoric features have been identified through various in vitro studies.

Based on SAR studies, a general pharmacophore for many biologically active 2-aminopyrimidines can be proposed, which includes:

A Hydrogen Bond Donor: The 2-amino group is a critical hydrogen bond donor in many analogues. nih.govresearchgate.net

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring (at positions 1 and 3) frequently act as hydrogen bond acceptors. researchgate.net The C4-hydroxyl/keto group can also serve this role.

Aromatic/Hydrophobic Region: The substituted phenyl ring at the C6 position provides a necessary hydrophobic region that often engages in van der Waals or π-π stacking interactions within the target's binding pocket. nih.gov

Docking simulation studies of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors confirmed that the presence of hydrogen bond donor or acceptor functionalities is important for potent inhibitory activity. mdpi.com Similarly, pharmacophore modeling of 2-aminopyridine (B139424) inhibitors (a related scaffold) revealed that acceptor, donor, aliphatic, and aromatic features were all favorable for activity. nih.gov The specific arrangement and nature of these features dictate the compound's potency and selectivity for its target. For this compound, the key features would be the hydrogen-bonding capacity of the 2-amino and 4-hydroxyl groups, the acceptor nature of the pyrimidine nitrogens, and the specific orientation of the 2-methoxyphenyl ring.

Stereochemical Considerations and Their Influence on Biological Response

The subject compound, this compound, is achiral. However, the introduction of chiral centers through modification of its substituents can have a profound impact on biological activity. Stereochemistry often plays a pivotal role in the interaction between a small molecule and its biological target. acs.org

Studies on related chiral compounds have demonstrated that different stereoisomers can exhibit vastly different biological potencies. For example, in a series of atropisomeric 5-deazaflavin derivatives, which possess axial chirality at the pyrimidine ring, the absolute configuration was shown to influence the stereochemistry of redox reactions. acs.org This highlights that the three-dimensional arrangement of substituents around the core scaffold is critical for proper orientation in an enzyme's active site.

While no specific literature is available on the stereochemistry of direct derivatives of this compound, the principle of stereoselectivity is well-established for bioactive molecules. If a chiral center were introduced, for instance by adding a chiral substituent to the amino group or the phenyl ring, it would be expected that one enantiomer or diastereomer would display significantly higher activity than the others. This difference typically arises from one isomer achieving a more favorable, lower-energy binding interaction with the chiral environment of the biological target, such as an enzyme active site or a receptor binding pocket.

Future Perspectives in 2 Amino 6 2 Methoxyphenyl Pyrimidin 4 Ol Research

Development of Advanced Synthetic Strategies for Complex Analogues

The future synthesis of analogues of 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL will move beyond traditional methods to embrace more advanced and efficient strategies. These approaches are crucial for generating structurally complex and diverse libraries of compounds for high-throughput screening and lead optimization.

Diversity-Oriented Synthesis (DOS): This strategy will be pivotal in creating collections of structurally diverse and complex pyrimidine-based molecules. rsc.orgresearchgate.net By employing functional group-pairing strategies and tandem cyclizations, researchers can generate novel polyheterocyclic systems embedded with the core pyrimidine (B1678525) scaffold of this compound. researchgate.net This approach allows for the exploration of a much wider chemical space than is accessible through traditional, target-oriented synthesis.

Novel Catalytic Methods: The development of novel catalytic systems will be essential for the efficient and regioselective synthesis of complex analogues. This includes the use of metal catalysts, such as copper and zirconium, for [2+2+2] cycloaddition reactions to construct the pyrimidine ring with high functional group tolerance. mdpi.com Furthermore, advancements in nano-catalysis, utilizing materials like HAp-encapsulated-γ-Fe2O3 supported sulfonic acid, offer green, solvent-free conditions for multicomponent reactions, leading to high yields of complex pyridopyrimidine structures. rsc.org The exploration of enzymatic C-C bond-forming reactions also presents a novel avenue for creating complex chiral analogues under mild conditions. nih.gov

Combinatorial and Flow Chemistry: High-throughput synthesis of compound libraries will be accelerated by adopting combinatorial chemistry and flow synthesis techniques. These methods allow for the rapid generation of a large number of derivatives by systematically varying the substituents on the pyrimidine core. This is particularly useful for establishing detailed structure-activity relationships (SAR).

Synthetic StrategyKey AdvantagesPotential Application for Analogues
Diversity-Oriented Synthesis (DOS) Access to novel and complex molecular scaffolds, broad exploration of chemical space. rsc.orgresearchgate.netGeneration of fused pyrimidine systems and polyheterocycles for screening against new targets.
Advanced Catalysis (Metal/Nano) High efficiency, regioselectivity, and functional group tolerance; environmentally benign conditions. mdpi.comrsc.orgFacile construction of polysubstituted pyrimidine rings and related fused systems.
Combinatorial/Flow Chemistry Rapid generation of large compound libraries, automated synthesis.Efficient creation of focused libraries for SAR studies and lead optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design (in vitro)

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the in vitro design of novel this compound analogues. rsc.org These computational tools can significantly accelerate the drug discovery pipeline by predicting bioactivity, optimizing molecular properties, and generating novel chemical structures.

Predictive Bioactivity Models: Machine learning algorithms, including deep neural networks (DNNs), can be trained on existing datasets of pyrimidine derivatives to predict their biological activity against various targets. stanford.edurepcomseet.orgplos.org By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features required for potent and selective inhibition of specific targets, such as protein kinases. rsc.org This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

Generative Models for De Novo Design: Deep generative models, such as conditional transformer neural networks, can be employed for the de novo design of novel pyrimidine scaffolds. nih.gov These models can learn the underlying rules of molecular design from large chemical databases and generate novel structures with desired properties, such as high predicted affinity for a specific biological target and favorable drug-like characteristics. This approach can lead to the discovery of innovative analogues that may not be conceived through traditional medicinal chemistry intuition.

In Silico ADMET Profiling: A crucial aspect of drug design is the early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can predict these properties from a compound's structure, allowing for the early-stage filtering of candidates that are likely to fail in later development stages due to poor pharmacokinetics or toxicity.

AI/ML ApplicationDescriptionImpact on Design of Analogues
Predictive Bioactivity (QSAR) Utilizes algorithms to correlate chemical structures with biological activity. stanford.edunih.govPrioritizes synthesis of compounds with high predicted potency and selectivity.
Generative Models Employs deep learning to generate novel molecular structures with desired properties. nih.govEnables scaffold hopping and the discovery of innovative chemical entities.
ADMET Prediction In silico models that predict pharmacokinetic and toxicity profiles of compounds.Reduces late-stage attrition by filtering out compounds with unfavorable properties early on.

Exploration of Novel Biological Targets and Pathways (in vitro)

While the 2-aminopyrimidine (B69317) scaffold is well-known for its interaction with protein kinases, future research will aim to identify novel biological targets and pathways for this compound and its derivatives. mdpi.comnih.gov This exploration will broaden the potential therapeutic applications of this compound class.

Chemoproteomic Approaches: Advanced mass spectrometry-based chemoproteomic strategies are powerful tools for unbiased target identification. nih.gov Techniques such as affinity-based target profiling and activity-based protein profiling (ABPP) can identify the direct binding partners of a compound in a complex biological matrix, such as a cell lysate. researchgate.netdrugdiscoverychemistry.com This can reveal previously unknown targets and off-targets, providing a comprehensive understanding of a compound's mechanism of action.

Kinome-Wide Profiling: Given the prevalence of the pyrimidine core in kinase inhibitors, comprehensive kinome-wide screening of new analogues is essential. nih.gov This will not only confirm expected targets but also identify unexpected kinase interactions. Identifying potent and selective inhibitors for understudied kinases implicated in diseases like neurodegeneration could open up entirely new therapeutic avenues. nih.gov

Phenotypic Screening and Target Deconvolution: Phenotypic screening, where compounds are tested for their effects on cellular models of disease, can identify molecules with interesting biological activity without prior knowledge of their target. For hits identified through such screens, target deconvolution becomes crucial. Techniques like the cellular thermal shift assay (CETSA) can then be used to identify which protein(s) the active compound engages with inside the cell. springernature.com

Target Exploration StrategyMethodologyPotential Outcomes
Chemoproteomics Utilizes chemical probes or label-free methods with mass spectrometry to identify protein-ligand interactions in complex mixtures. nih.govresearchgate.netUnbiased identification of novel targets and off-targets, elucidation of polypharmacology.
Kinome-Wide Profiling Screening compounds against a large panel of kinases to determine their selectivity profile. nih.govDiscovery of inhibitors for understudied kinases and optimization of selectivity.
Phenotypic Screening Identifying compounds that produce a desired effect in a cell-based disease model.Discovery of compounds with novel mechanisms of action, followed by target identification.

Mechanistic Investigations at the Molecular and Cellular Levels (in vitro)

A deep and precise understanding of how this compound analogues exert their effects at the molecular and cellular level is critical for their development as therapeutic agents. Future research will employ a suite of advanced in vitro techniques to dissect these mechanisms.

Structural Biology: Determining the three-dimensional structure of analogues in complex with their protein targets via X-ray crystallography is fundamental. researchgate.netresearchgate.netyoutube.comhitgen.com High-resolution co-crystal structures provide atomic-level details of the binding mode, revealing key interactions such as hydrogen bonds and hydrophobic contacts. This information is invaluable for structure-based drug design, enabling the rational optimization of compound potency and selectivity.

Target Engagement Assays: Confirming that a compound binds to its intended target in a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or cell lysates. springernature.comresearchgate.netnih.gov By measuring the thermal stabilization of a target protein upon ligand binding, CETSA provides direct evidence of a physical interaction in a physiological context. High-throughput versions of CETSA are also being developed for larger-scale screening. researchgate.netnih.gov

Cellular Pathway Analysis: Once a target is confirmed, it is essential to understand the downstream consequences of its modulation. In vitro cell-based assays will be used to investigate the effects of the compounds on specific signaling pathways. This includes examining the phosphorylation status of downstream proteins, changes in gene expression, and effects on cellular processes such as cell cycle progression and apoptosis. rsc.org For example, if an analogue targets a specific kinase, researchers would investigate its ability to block substrate phosphorylation and inhibit downstream signaling events in relevant cancer cell lines. mdpi.com

Mechanistic InvestigationTechniqueInformation Gained
X-Ray Crystallography Provides high-resolution 3D structures of ligand-protein complexes. researchgate.netyoutube.comDetailed understanding of binding mode, key interactions for rational drug design.
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of a target protein in cells. springernature.comresearchgate.netDirect confirmation of target engagement in a cellular context.
In Vitro Cell-Based Assays Analysis of signaling pathways, cell cycle, apoptosis, etc., in cultured cells. rsc.orgElucidation of the functional consequences of target modulation at the cellular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL, considering regioselectivity and functional group compatibility?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
  • Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
  • Step 3 : Oxidize the pyrimidine ring at the 4-position using hydrogen peroxide in acetic acid, followed by deprotection with trifluoroacetic acid.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. How can X-ray crystallography determine the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
  • Refinement Challenges : Address hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups using SHELXL’s restraints (e.g., DFIX for bond distances). High thermal motion in the methoxyphenyl group may require anisotropic displacement parameter (ADP) refinement .

Q. Which analytical techniques ensure purity and structural integrity post-synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity.
  • NMR : Assign peaks via ¹H/¹³C NMR in DMSO-d₆, focusing on the aromatic region (δ 6.8–8.2 ppm for methoxyphenyl) and hydroxyl/amino protons (δ 5.5–6.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 244.1).

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence metabolic activation and genotoxicity?

  • Methodological Answer :

  • Metabolic Pathway : The methoxyphenyl group undergoes cytochrome P450-mediated oxidation to N-(2-methoxyphenyl)hydroxylamine, a reactive metabolite that forms DNA adducts .
  • Assays : Use liver microsomes (e.g., human CYP3A4) to simulate metabolism. Detect DNA damage via comet assays or γ-H2AX foci staining in cell lines.
  • Mitigation : Co-incubate with antioxidants (e.g., N-acetylcysteine) to assess redox-mediated toxicity.

Q. What computational strategies predict binding affinity with target enzymes?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Prioritize poses with hydrogen bonds between the pyrimidine core and catalytic lysine residues.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.
  • Validation : Compare in silico results with in vitro kinase inhibition assays (IC₅₀ values) .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂).
  • Metabolic Stability : Test compound stability in hepatocyte suspensions to account for species-specific metabolism.
  • Data Harmonization : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, cell passage number) .

Q. What kinetic studies elucidate formation pathways during synthesis?

  • Methodological Answer :

  • In Situ Monitoring : Use LC-MS to track intermediates (e.g., boronate ester formation in Suzuki coupling).
  • Rate Constants : Perform pseudo-first-order kinetic analysis under varying temperatures (Arrhenius plot for activation energy).
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in hydroxyl group) to confirm oxidative steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.